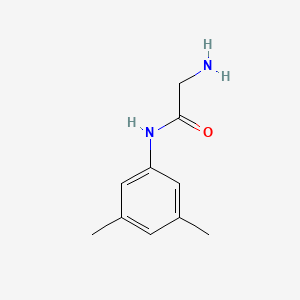

2-amino-N-(3,5-dimethylphenyl)acetamide

Description

General Context of Acetamide (B32628) Derivatives in Chemical and Medicinal Sciences

Acetamide (ethanamide) is an organic compound with the formula CH₃CONH₂. researchgate.net It is the simplest amide derived from acetic acid. researchgate.net While basic acetamide itself is primarily used as a solvent and plasticizer, its derivatives form a vast and versatile class of compounds with significant importance in academic and industrial research. researchgate.net The acetamide scaffold, characterized by the presence of an N-acyl group, is a cornerstone in medicinal chemistry. eurekaselect.com

The chemical reactivity and biological activity of acetamides can be extensively modified by substituting various functional groups onto the acetamide backbone. These derivatives are integral to the synthesis of numerous heterocyclic systems. researchgate.net In medicinal chemistry, acetamide derivatives have been investigated for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. researchgate.netnih.gov Phenylacetamide derivatives, in particular, have been identified as potential anticancer agents. researchgate.net The structural flexibility of the acetamide group allows it to interact with a variety of biological targets, making it a privileged structure in drug design. rsc.org

Historical Perspectives on N-Arylacetamide Research

The study of N-arylacetamides, compounds where an acetamide group is linked to an aromatic ring via a nitrogen atom, has a rich history intertwined with the development of therapeutics and the understanding of metabolic pathways. A landmark example is Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), an amino amide type N-arylacetamide, which has been a widely used local anesthetic since the mid-20th century. wikipedia.org Its development highlighted the potential of this chemical class to modulate biological functions, specifically by blocking sodium channels. wikipedia.org

Research has also focused on the metabolic fate of these compounds. Arylacetamide deacetylase (AADAC) is a key enzyme involved in the hydrolysis of various arylacetamides, playing a crucial role in drug metabolism and detoxification. chemeo.com In more recent decades, research into N-arylacetamides has expanded significantly. Scientists have explored their potential as urease inhibitors to combat infections by bacteria like Helicobacter pylori. nih.gov Furthermore, extensive research has been conducted on N-arylacetamide derivatives as potential treatments for tuberculosis and other bacterial infections, with some compounds showing high potency. nih.gov Investigations into N-hydroxy-N-arylacetamides have also been critical in the field of toxicology to understand the mechanisms of carcinogenicity. nih.gov

Significance of the 3,5-Dimethylphenyl Moiety in Chemical Scaffold Design

The 3,5-dimethylphenyl group, also known as the 3,5-xylyl moiety, is a common building block in organic synthesis and medicinal chemistry. Its parent compound, 3,5-dimethylphenol, serves as an intermediate in the manufacturing of dyes, pesticides, and rubber accelerators. researchgate.net In drug design, the substitution pattern on a phenyl ring is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties.

The 3,5-disubstitution pattern is strategically employed to explore structure-activity relationships (SAR). The two methyl groups provide steric bulk and increase lipophilicity, which can enhance binding to hydrophobic pockets in target proteins. The meta-positioning of the methyl groups avoids the direct steric hindrance at the ortho positions and electronic effects at the para position, often leading to unique binding interactions compared to other substitution patterns. Research has shown that this specific substitution can be favorable in various scaffolds, including inhibitors of Pim kinases (a family of cancer-related enzymes) and antibacterial agents. nih.govbiosynth.com The strategic placement of these methyl groups can be crucial for achieving high potency and selectivity for a given biological target. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOUCRUGLBGHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound: 2 Amino N 3,5 Dimethylphenyl Acetamide

Chemical Structure and Properties

2-amino-N-(3,5-dimethylphenyl)acetamide is a specific N-arylacetamide derivative. Its structure consists of a central acetamide (B32628) unit where the nitrogen atom is bonded to a 3,5-dimethylphenyl ring. A primary amino group (-NH₂) is attached to the alpha-carbon of the acetyl group.

Detailed experimental data for this specific compound are not widely available in public chemical databases. However, its fundamental properties can be derived from its structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

Note: The data in this table is calculated based on the chemical structure. Experimental values are not available.

Plausible Synthesis

A likely synthetic route to this compound would involve a two-step process starting from commercially available 3,5-dimethylaniline (B87155). This method is a common strategy for preparing N-arylacetamides. researchgate.net

Step 1: Chloroacetylation. 3,5-dimethylaniline is reacted with 2-chloroacetyl chloride in the presence of a mild base (like triethylamine (B128534) or in an appropriate solvent) to form the intermediate, 2-chloro-N-(3,5-dimethylphenyl)acetamide. This reaction is a nucleophilic acyl substitution where the aniline (B41778) nitrogen attacks the carbonyl carbon of the chloroacetyl chloride. researchgate.net

Step 2: Amination. The chlorine atom on the intermediate is then displaced by an amino group. This can be achieved through nucleophilic substitution using a source of ammonia (B1221849) or a protected amine equivalent, followed by a deprotection step if necessary. This reaction leverages the reactivity of the alpha-chloro amide, where the chlorine atom is a good leaving group. nih.gov

This synthetic pathway is versatile and commonly used for creating libraries of substituted N-arylacetamides for research and drug discovery. researchgate.netnih.gov

Potential Research Applications

While specific research on this compound is limited, its structural motifs suggest several potential areas for academic investigation based on the activities of related compounds.

Medicinal Chemistry Scaffold: The N-arylacetamide core is a well-established pharmacophore. Derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents. researchgate.netnih.gov The title compound could serve as a foundational molecule for the synthesis of a library of more complex derivatives to be screened for various biological activities.

Antimicrobial Research: Numerous acetamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. biomedpharmajournal.orgmdpi.com The combination of the N-arylacetamide structure with a primary amine offers multiple points for hydrogen bonding and further chemical modification, making it a candidate for development as a novel antimicrobial agent. nih.gov

Central Nervous System (CNS) Agents: The structural similarity to other CNS-active compounds, including analogs of the anesthetic lidocaine, suggests that derivatives of this compound could be explored for activity as local anesthetics or for other neurological applications. wikipedia.org

Structural Elucidation and Spectroscopic Characterization of 2 Amino N 3,5 Dimethylphenyl Acetamide and Its Analogs

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy of 2-amino-N-(3,5-dimethylphenyl)acetamide would be expected to show distinct signals for each type of proton. Based on analogs like N-(3,4-dimethylphenyl) acetamide (B32628) rsc.org and 2-chloro-N-(2,6-dimethylphenyl)acetamide chegg.com, the aromatic protons on the 3,5-dimethylphenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm). The two methyl groups attached to the ring would produce a sharp singlet at approximately δ 2.2-2.3 ppm. The amide N-H proton would be observed as a broad singlet, typically in the range of δ 8.0-9.5 ppm rsc.org. The protons of the aminomethylene group (-CH₂-NH₂) would likely appear as a singlet around δ 3.5-4.2 ppm, and the primary amine (-NH₂) protons would also present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, the carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 168-171 ppm rsc.org. The aromatic carbons would generate several signals between δ 120-140 ppm. The carbons of the two equivalent methyl groups on the phenyl ring would appear at approximately δ 21 ppm. The methylene (B1212753) carbon adjacent to the amino group would be found further upfield.

DEPT and HETCOR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ carbons. Heteronuclear Correlation (HETCOR) or similar 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning proton signals to their corresponding carbon atoms, thus confirming the connectivity of the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from structural analogs.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Amide C=O | - | ~169 |

| Amide N-H | ~8.0 - 9.5 (broad s) | - |

| Aromatic C-H | ~7.0 - 7.5 (m) | ~120 - 125 |

| Aromatic C-CH₃ | - | ~138 |

| Aromatic C-N | - | ~139 |

| Phenyl -CH₃ | ~2.2 - 2.3 (s, 6H) | ~21 |

| -CH₂-NH₂ | ~3.5 - 4.2 (s, 2H) | ~45 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands confirming its key structural features. The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The secondary amide N-H stretching vibration is expected as a distinct band around 3200-3300 cm⁻¹. chegg.com

A strong absorption band, known as the Amide I band, would appear between 1640 and 1680 cm⁻¹, which is characteristic of the C=O stretching vibration in a secondary amide. chegg.comresearchgate.net The Amide II band, resulting from N-H bending and C-N stretching, would be observed near 1530-1550 cm⁻¹. chegg.com Aromatic C-H stretching vibrations would be visible just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Analogs |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | General Amine Spectra |

| N-H Stretch | Secondary Amide (-CONH-) | ~3213 | 2-chloro-N-(2,6-dimethylphenyl)acetamide chegg.com |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1644 - 1681 | 2-chloro-N-(2,6-dimethylphenyl)acetamide chegg.com |

| N-H Bend (Amide II) | Amide | ~1530 | 2-chloro-N-(2,6-dimethylphenyl)acetamide chegg.com |

| C-H Stretch | Aromatic | >3000 | 2-chloro-N-(2,6-dimethylphenyl)acetamide chegg.com |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming the molecular formula and aspects of the structure. The nominal molecular weight of this compound (C₁₀H₁₄N₂O) is 178 g/mol .

In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) would be expected at m/z = 178. Key fragmentation pathways would likely involve:

Alpha-cleavage: Scission of the bond between the carbonyl group and the methylene carbon, leading to a resonance-stabilized acylium ion or the loss of the amino-methyl group.

Amide bond cleavage: Cleavage of the amide C-N bond can lead to the formation of a 3,5-dimethylaniline (B87155) fragment ion (m/z = 121) or its corresponding cation.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

For a related compound, N-(3-amino-2,6-dimethylphenyl)acetamide, predicted mass-to-charge ratios for adducts include [M+H]⁺ at 179.11789 and [M+Na]⁺ at 201.09983. uni.lu Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly useful for analyzing the compound without extensive fragmentation, typically showing a strong pseudomolecular ion peak such as [M+H]⁺ at m/z = 179.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 178 | Molecular Ion [C₁₀H₁₄N₂O]⁺ |

| 121 | [H₂N-C₆H₃(CH₃)₂]⁺ (dimethylaniline fragment) |

| 58 | [O=C-CH₂-NH₂]⁺ |

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorptions due to π → π* transitions associated with the benzene (B151609) ring and the amide C=O group, as well as n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The benzene ring typically shows strong absorptions (E-bands) around 200-210 nm and weaker, structured absorptions (B-bands) around 250-280 nm. The presence of the amide and amino substituents on the ring would cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity. The n → π* transition of the carbonyl group is a weak, broad band that would likely be observed at a longer wavelength, potentially above 300 nm, but may be obscured by the stronger π → π* absorptions. For a related pyrazolyl acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, indicating the energy required for the primary electronic transition. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal the structure in solution or the gas phase, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Although crystal structure data for this compound is not publicly available, analysis of its close analog, 2-chloro-N-(3,5-dimethylphenyl)acetamide, provides significant insight into the expected geometry. researchgate.net

In the crystal structure of the chloro-analog, the acetamide group is essentially planar. The conformation of the C=O bond is anti to the N-H bond. The molecule features intermolecular N-H···O hydrogen bonds, which link the molecules into infinite chains. researchgate.net

Table 4: Selected Crystallographic Data for the Analog 2-Chloro-N-(3,5-dimethylphenyl)acetamide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 25.9770 |

| b (Å) | 9.7698 |

| c (Å) | 16.0578 |

| V (ų) | 4075.3 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide is primarily stabilized by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the molecules are linked into infinite chains through N—H···O hydrogen bonding. researchgate.net This interaction occurs between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule.

In the crystal packing, there are two distinct supramolecular chains formed by these hydrogen bonds. researchgate.net One chain involves the molecules designated as O2- and O3-containing, while the other is composed of O1- and O4-containing molecules, arising from the presence of four independent molecules in the asymmetric unit. researchgate.net The conformation of the C=O bond is consistently anti to the N—H bond and the C–Cl bond in the side chain across all four independent molecules. researchgate.net

Detailed parameters for the N—H···O hydrogen bonds in the crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide are presented in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O2 | 0.86 | 2.08 | 2.929(4) | 169 |

| N2-H2···O3 | 0.86 | 2.11 | 2.946(4) | 164 |

| N3-H3···O4 | 0.86 | 2.03 | 2.883(4) | 171 |

| N4-H4···O1 | 0.86 | 2.05 | 2.895(4) | 168 |

| Data sourced from crystallographic studies on 2-chloro-N-(3,5-dimethylphenyl)acetamide. researchgate.net |

Investigation of Crystal Packing and Asymmetric Unit Composition

The crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic space group Pna2₁, with sixteen molecules (Z = 16) in the unit cell. researchgate.net A notable feature of this crystal structure is the presence of four independent molecules in the asymmetric unit. researchgate.net This indicates that the four molecules are not related by symmetry operations within the unit cell and may exhibit subtle conformational differences.

The structure was refined as a racemic twin. researchgate.net The presence of multiple independent molecules in the asymmetric unit leads to the formation of two distinct supramolecular chains, as mentioned previously, which are organized through intermolecular N—H···O hydrogen bonds. researchgate.net One chain is formed by the O1- and O4-containing molecules, and the other by the O2- and O3-containing molecules. researchgate.net

The crystal data and structure refinement details for 2-chloro-N-(3,5-dimethylphenyl)acetamide are summarized in the following table.

| Parameter | Value |

| Empirical formula | C₁₀H₁₂ClNO |

| Formula weight | 197.66 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 25.9770 (1) |

| b (Å) | 9.7698 (4) |

| c (Å) | 16.0578 (7) |

| V (ų) | 4075.3 (3) |

| Z | 16 |

| Z' | 4 |

| Data sourced from crystallographic studies on 2-chloro-N-(3,5-dimethylphenyl)acetamide. researchgate.net |

Structure Activity Relationship Sar Studies of 2 Amino N 3,5 Dimethylphenyl Acetamide and Its Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological profile of N-phenylacetamide derivatives can be significantly altered by the nature and position of substituents on both the aromatic ring and the acetamide (B32628) moiety.

The substitution pattern on the phenyl ring of N-phenylacetamide analogs plays a pivotal role in determining their physicochemical properties and, consequently, their biological activity. The influence of a substituent is generally understood through a combination of its inductive and resonance (conjugative) effects. nih.gov

The 3,5-dimethyl substitution pattern on the core molecule, 2-amino-N-(3,5-dimethylphenyl)acetamide, is significant. Alkyl groups like methyl are generally considered activating groups in electrophilic aromatic substitution because they are electron-donating through an inductive effect, which increases the nucleophilicity of the aromatic ring. nih.gov In a study on N-phenylacetamide (NPA) derivatives, it was found that electron-releasing groups like methyl (CH3) decrease the aromaticity compared to electron-withdrawing groups like nitro (NO2). nih.gov This alteration in electronic properties can directly influence how the molecule interacts with biological targets.

The position of substituents is also crucial. For instance, in the anesthetic lidocaine, which is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, the two methyl groups at the ortho positions (2 and 6) are known to be important for its activity. nih.gov While not the 3,5-position, this highlights the sensitivity of activity to the placement of dimethyl groups. The crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide reveals specific conformations and intermolecular hydrogen bonding, which are influenced by the substituent pattern and are fundamental to its interaction with potential binding sites. rsc.org In a series of N-phenylacetamide sulfonamides designed as analgesics, modifications included dimethyl substitutions on the phenyl ring, indicating the exploration of this substitution pattern for therapeutic benefit. researchgate.net

Studies on other N-phenylacetamide derivatives further illustrate the importance of the aromatic ring's substitution. For example, in a series of phenoxy thiazole (B1198619) derivatives, a methyl and a fluoro substituent on a phenyl ring resulted in a compound with potent cytotoxic efficacy. mdpi.com The collective findings suggest that the number, type, and position of substituents on the aromatic ring are key determinants of biological activity, modulating factors like receptor binding affinity and metabolic stability.

Modifications to the acetamide portion of the scaffold are a common strategy to fine-tune the pharmacological properties of these compounds. mdpi.com The acetamide linker is not merely a spacer but an active participant in molecular interactions, often forming crucial hydrogen bonds.

One approach involves substitution at the α-carbon of the acetamide group. For example, reacting 2-chloro-N-(2,6-dimethylphenyl)-acetamide with the sodium salts of various NSAIDs creates ester prodrugs, demonstrating the reactivity of this position for creating hybrid molecules. researchgate.net Another significant modification is the incorporation of a sulfonamide group, which led to the development of N-phenyl-acetamide sulfonamide derivatives with notable analgesic activity. researchgate.netmdpi.com

Introducing heterocyclic rings by modifying the acetamide group has proven to be a fruitful strategy for discovering new bioactive agents.

Thiazole Moiety: A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety yielded compounds with promising antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov The most active compound, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, showed superior efficacy compared to commercial bactericides. nih.gov

1,2,3-Triazole Moiety: The synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles has produced compounds with significant in vitro antifungal and antitubercular activities. mdpi.com

Benzothiazole (B30560)/Tetrazole Moiety: The synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives resulted in compounds with significant analgesic properties in animal models. researchgate.netresearchgate.net

These examples underscore that the acetamide moiety is a versatile handle for chemical modification, enabling the introduction of diverse functional groups and heterocyclic systems that can drastically alter the biological activity spectrum of the parent compound.

| Compound ID | Structure/Modification | Target Bacteria | EC50 (µM) |

|---|---|---|---|

| A1 | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xoo | 156.7 |

| A23 | N-(4-((4-(4-chloro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xoo | 200.1 |

| Bismerthiazol (Standard) | - | Xoo | 230.5 |

| Thiodiazole Copper (Standard) | - | Xoo | 545.2 |

Stereochemical Considerations in Activity Modulation

Stereochemistry often has a profound impact on the biological activity of chiral drugs, influencing their potency, metabolism, and target selectivity. nih.gov For many bioactive compounds, only one enantiomer or diastereomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to toxicity. nih.govnih.gov

While specific stereochemical studies on this compound were not found, the principle is well-established in related structures. For instance, the herbicide (S)-metolachlor is a chiral N-aryl acetamide where the stereochemistry is crucial for its biological function. In a study of aryl-substituted tropane (B1204802) analogs, which also feature an amine and an aromatic ring, the stereochemistry of both the aryl substituent and an N-methyl group was found to be a determining factor for their biological activities. The orientation of these groups can directly influence how the ligand fits into its protein binding pocket.

Research on nature-inspired compounds has shown that derivatives retaining the natural stereochemistry are significantly more active than their corresponding enantiomers or diastereoisomers. nih.gov This difference in activity often stems from stereospecific recognition by protein transporters or binding sites on target enzymes. nih.gov Therefore, if a chiral center were introduced into the this compound scaffold, for example by substitution on the α-carbon of the acetamide group, it is highly probable that the resulting enantiomers would exhibit different biological activities. This highlights the necessity of investigating the stereochemical aspects in the design and development of optimized analogs.

Rational Design Principles for Optimized Derivatives

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to create more potent and selective derivatives. Several design principles have been successfully applied to N-phenylacetamide and related scaffolds.

One key strategy is structure-based design , which uses the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. This approach was used to develop a novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives as inhibitors of coagulation Factor VIIa. nih.gov

Another powerful technique is scaffold hopping , where the core structure of a known inhibitor is replaced with a different, often structurally novel, scaffold while maintaining the key interactions with the target. This was used in the rational design of dipeptidyl peptidase 4 (DPP-4) inhibitors, leading to a significant boost in potency.

Computational studies, including molecular docking , are frequently employed to predict the binding modes and affinities of designed compounds. In the development of phenylacetamide-based antidepressant agents, computational studies identified a hit molecule from a database, which was then chemically modified to produce a series of active compounds. Molecular dynamics simulations were subsequently used to understand the time-dependent interactions of the most active compound with its target, monoamine oxidase A (MAO-A).

These design principles demonstrate a shift from traditional trial-and-error synthesis towards a more targeted and efficient approach for discovering optimized derivatives. By combining SAR data with structural biology and computational chemistry, researchers can rationally design molecules with improved pharmacological profiles.

Comparative SAR with Related Bioactive Scaffolds

To understand the unique SAR of the this compound scaffold, it is useful to compare it with related structures that have also shown significant biological activity.

N-phenylacetamides: This is the parent scaffold. As discussed, its activity is highly dependent on substitution patterns. For example, modifying paracetamol (N-(4-hydroxyphenyl)acetamide) by replacing the hydroxyl group with a sulfonamide moiety linked to various amines led to new analgesics with different activity profiles. researchgate.net This demonstrates the modularity of the N-phenylacetamide scaffold for generating diverse biological activities.

Oxadiazole Derivatives: Oxadiazoles are five-membered heterocyclic rings known to be bioisosteres of amide and ester groups, often incorporated into drug candidates to improve pharmacokinetic properties. A series of compounds where an N-phenylacetamide moiety was linked to a 1,3,4-oxadiazole (B1194373) ring via a thioether bridge showed potent anticancer activity. The most active compound, 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide, had an IC50 value lower than 0.14 μM against the A549 lung cancer cell line, significantly more potent than the standard drug cisplatin. researchgate.net This highlights the potential of combining the N-phenylacetamide scaffold with heterocycles like oxadiazole to create highly potent compounds.

| Compound ID | Key Structural Feature | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4a | Unsubstituted Phenylacetamide | 22.33 | 2.94 |

| 4f | 4-Methylphenylacetamide | 6.62 | 2.94 |

| 4h | N-phenylacetamide linked to 2-acetamidophenoxy | <0.14 | >224.36 |

| 4i | N-phenylacetamide linked to 2-acetamido-4-methylphenoxy | 1.59 | 9.20 |

| 4l | N-phenylacetamide linked to 2-acetamido-4-chlorophenoxy | 1.80 | 220.35 |

| Cisplatin (Standard) | - | 4.98 | - |

This comparative analysis reveals that while the core N-phenylacetamide structure provides a solid foundation for biological activity, its potency and selectivity can be dramatically enhanced by strategic modifications, including the incorporation of other well-known bioactive scaffolds like chalcones and oxadiazoles.

Mechanistic Insights into Biological Activities of 2 Amino N 3,5 Dimethylphenyl Acetamide and Derivatives

Enzyme Inhibition Mechanisms

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Studies on N-phenylacetamide derivatives bearing heterocyclic rings like pyrazole (B372694) or 1,2,4-triazole (B32235) have demonstrated selective inhibitory activity against AChE. dergipark.org.trdergipark.org.trresearchgate.net For instance, a series of 2-(1H-1,2,4-triazol-1-yl)-N-(substitutedphenyl)acetamide and 2-(1H-pyrazol-1-yl)-N-(substitutedphenyl)acetamide derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. dergipark.org.trdergipark.org.tr The findings indicated that these compounds exhibited moderate and selective inhibition of AChE, with no significant activity against BChE. dergipark.org.trdergipark.org.tr

The most active compound in one such study was 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide, which displayed an IC50 value of 6.68 μM against AChE. dergipark.org.trdergipark.org.tr Molecular docking studies for this compound suggested that it binds to the peripheral anionic site (PAS) of the AChE enzyme. dergipark.org.tr This interaction is significant as the PAS is a known binding site for various AChE inhibitors. dergipark.org.tr

The inhibitory activities of some N-phenylacetamide derivatives are presented in the table below.

| Compound Name | Acetylcholinesterase (AChE) IC50 (μM) | Butyrylcholinesterase (BChE) IC50 (μM) |

| 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | 6.68 | >100 |

| 2-(1H-1,2,4-triazol-1-yl)-N-(phenyl)acetamide | 7.41 | >100 |

| 2-(1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)acetamide | 8.14 | >100 |

| 2-(1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide | 8.32 | >100 |

| 2-(1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide | 8.97 | >100 |

Data sourced from studies on N-phenylacetamide derivatives bearing heterocyclic rings. dergipark.org.trdergipark.org.tr

It is important to note that these findings are for derivatives and not the specific compound 2-amino-N-(3,5-dimethylphenyl)acetamide. Further research is required to determine if this compound itself possesses any cholinesterase inhibitory activity.

Lipoxygenase (LOX) Inhibition

There is no specific information available in the reviewed literature regarding the lipoxygenase (LOX) inhibitory activity of this compound. Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. rsc.orgcabidigitallibrary.orgdergipark.org.tr As such, LOX inhibitors are of interest for their potential anti-inflammatory effects. rsc.org

Research has been conducted on various plant extracts and chemical compounds for their LOX inhibitory potential. dergipark.org.tr For example, studies have shown that polyphenolic antioxidants from certain vegetables can inhibit lipoxygenase. cabidigitallibrary.org Similarly, derivatives of 1-phenyl-3-pyrazolidinone (phenidone) have been investigated for their ability to downregulate factors associated with inflammation by inhibiting LOX. nih.gov However, specific data on N-phenylacetamide derivatives, including this compound, as LOX inhibitors is currently lacking.

Elastase Inhibition

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its close derivatives possess elastase inhibitory activity. Elastase is a protease that breaks down elastin, a key protein in connective tissues responsible for their elasticity. mdpi.comnih.gov Inhibition of elastase is a target for treating conditions involving tissue damage, such as in certain inflammatory diseases and for anti-aging purposes in cosmetics. mdpi.comnih.govresearchgate.netresearchgate.net

The search for elastase inhibitors has explored a variety of compound classes, including natural polypeptides and synthetic non-peptide molecules. mdpi.comresearchgate.net For instance, certain plant extracts have demonstrated significant anti-elastase activity. nih.gov While research into elastase inhibitors is ongoing, there are no specific studies linking this compound to this biological activity.

Serine Protease Inhibition (e.g., HCV NS3/4A protease)

No specific data was found in the reviewed literature concerning the inhibition of serine proteases, such as the Hepatitis C Virus (HCV) NS3/4A protease, by this compound. The HCV NS3/4A protease is a viral enzyme essential for the replication of the hepatitis C virus, making it a prime target for antiviral drug development. nih.govnih.govresearchgate.netacs.org

The development of HCV NS3/4A protease inhibitors has led to several successful antiviral drugs. nih.govnih.govacs.org These inhibitors are typically designed to fit into the active site of the protease, blocking its function and thus preventing viral maturation. nih.gov While various classes of compounds have been investigated as HCV NS3/4A protease inhibitors, including macrocyclic compounds and derivatives of tryptophan, there is no current research indicating that this compound or its derivatives are active against this target. nih.govresearchgate.net

Inhibition of Kinase Targets (e.g., Epidermal Growth Factor Receptor - EGFR)

There is no information in the reviewed scientific literature to indicate that this compound acts as an inhibitor of kinase targets such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a critical role in cell signaling pathways that control cell growth and proliferation. nih.govnih.govresearchgate.net Dysregulation of EGFR signaling is a hallmark of many cancers, making it an important target for cancer therapy. nih.govnih.gov

EGFR inhibitors are a well-established class of anti-cancer drugs, with numerous small molecules and monoclonal antibodies developed to target this receptor. nih.govnih.gov These inhibitors often target the ATP-binding site of the kinase domain. nih.gov While extensive research has been conducted on various scaffolds, such as quinazoline (B50416) derivatives, as EGFR inhibitors, there is no evidence to suggest that this compound possesses this activity. nih.govnih.gov

Topoisomerase I and II Inhibition

Scientific literature does not currently contain evidence of this compound or its derivatives exhibiting inhibitory activity against topoisomerase I or II. Topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. nih.govnih.govumed.pl They are validated targets for anticancer drugs, with inhibitors acting either as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA damage, or as catalytic inhibitors that prevent the enzyme from functioning. nih.govumed.pl

A wide range of natural and synthetic compounds, including flavonoids and acridine (B1665455) derivatives, have been investigated as topoisomerase inhibitors. nih.govumed.pl However, there are no studies to date that have reported this compound as an inhibitor of either topoisomerase I or II.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. youtube.com The inhibition of HDACs is a key target in cancer therapy, as it can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis. nih.gov

While direct studies on this compound are limited, research on related N-phenylacetamide derivatives highlights their potential as HDAC inhibitors. A study involving the synthesis of various HDAC inhibitors through click chemistry demonstrated that the linker length between the cap group (like the phenyl ring) and the zinc-binding group is critical for inhibitory activity. nih.gov For instance, a synthesized N-phenylacetamide derivative, 5g , showed significant inhibition of HDAC1, with an IC50 value of 104 ± 30 nM. nih.gov In contrast, a similar compound, 6g , with a shorter linker, exhibited only minor inhibitory effects, suggesting that a longer spacer considerably enhances HDAC1 inhibition in this class of compounds. nih.gov This indicates that the structural characteristics of N-phenylacetamide derivatives are pivotal for their interaction with the active site of HDAC enzymes.

Phenylbutyrate (PBA), another related compound, acts as a pan-HDAC inhibitor, effectively suppressing the activity of class I and II HDACs in a dose-dependent manner in glioblastoma cell lines. nih.gov The primary mechanism of HDAC inhibitors involves altering gene expression patterns by modifying chromatin structure. nih.gov

Table 1: HDAC1 Inhibition by N-phenylacetamide Derivatives

| Compound | Structure | % Inhibition of HDAC1 (at 0.50 μM) | Key Structural Feature |

|---|---|---|---|

| 5g | N-phenylacetamide with a longer linker | 75 ± 5% | Longer linker length |

| 6g | N-phenylacetamide with a shorter linker | 10 ± 1% | Shorter linker length |

Data sourced from a study on HDAC inhibitors synthesized via click chemistry. nih.gov

Interaction with Ion Channels (e.g., Sodium Channels)

Voltage-gated sodium channels (Na_v) are essential for the initiation and propagation of action potentials in excitable cells. nih.gov Blockade of these channels is a validated mechanism for treating conditions like pain. researchgate.net The N-phenylacetamide core is a key feature in several sodium channel blockers. For example, Lidocaine, a well-known local anesthetic, is chemically 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. Its mechanism involves blocking the fast voltage-gated sodium channels in the neuronal cell membrane, which prevents the generation of action potentials and leads to a local anesthetic effect.

Research into novel N-aryl azacycles as sodium channel blockers has shown that these compounds can exhibit potent activity on specific subtypes, such as Na_v1.7, which is implicated in neuropathic pain. scinews.uznih.gov These N-aryl derivatives are designed to interact with regions of the channel that control voltage sensitivity, offering a potential for developing subtype-selective inhibitors with fewer side effects. researchgate.netsemanticscholar.org Studies on new aryl and acylsulfonamides have also identified compounds that act as state-dependent inhibitors of Na_v1.3 channels, with some showing high potency (IC50 value of 20 nM) and selectivity over other isoforms like Na_v1.5 (the cardiac isoform). nih.gov The N-phenylacetamide moiety is a common structural element in many of these explored inhibitors, suggesting that this compound could potentially interact with sodium channels, although specific studies are needed to confirm this.

Antimicrobial Action Pathways

The antibacterial activity of N-phenylacetamide derivatives has been explored through various structural modifications. While direct studies on this compound against Bacillus subtilis and Escherichia coli are not extensively documented, research on related compounds provides insight into potential mechanisms.

A study on novel acetamide (B32628) derivatives of 2-mercaptobenzothiazole (B37678) revealed that linking the acetamide moiety to different aryl amines can produce compounds with significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The activity of these derivatives is influenced by the nature of the substituents on the amine moiety, with heterocyclic amines and electron-withdrawing groups often enhancing potency. nih.gov Molecular docking studies suggested that these compounds might act by inhibiting bacterial kinases and DNA gyrases. nih.gov

Another series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized and evaluated for antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae. mdpi.com One of the compounds, A1 , was found to disrupt the bacterial cell membrane, leading to cell death. mdpi.com This suggests that membrane disruption could be a key antibacterial mechanism for this class of compounds. Additionally, some 5-nitro-3-phenyliminoindol-2(3H)-ones, which incorporate a phenylamino (B1219803) structure, have shown selective growth inhibition against Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of Selected N-phenylacetamide Derivatives

| Compound | Bacterial Strain | Activity/Mechanism | Reference |

|---|---|---|---|

| 2-mercaptobenzothiazole acetamide derivatives | B. subtilis, E. coli | Inhibition of bacterial kinases and DNA gyrases (proposed) | nih.gov |

| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae | Cell membrane rupture | mdpi.com |

| 5-nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Growth inhibition | nih.gov |

Derivatives of N-phenylacetamide have demonstrated notable antifungal properties. Specifically, 2-chloro-N-phenylacetamide has been studied for its efficacy against various fungal pathogens.

Research has shown that 2-chloro-N-phenylacetamide exhibits significant antifungal activity against strains of Aspergillus niger and Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL. tandfonline.comresearchgate.netscielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane, which disrupts membrane integrity. tandfonline.comscielo.br Additionally, it may inhibit DNA synthesis through the inhibition of thymidylate synthase. researchgate.netscielo.br

This compound is also effective against fluconazole-resistant Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilm formation. nih.gov For Candida tropicalis and Candida parapsilosis, in silico studies suggest that the antifungal activity of 2-chloro-N-phenylacetamide may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). researchgate.net

Table 3: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Strain | MIC Range (µg/mL) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Aspergillus niger | 32 - 256 | Interaction with ergosterol | tandfonline.com |

| Aspergillus flavus | 16 - 256 | Binding to ergosterol, possible inhibition of thymidylate synthase | researchgate.netscielo.br |

| Candida albicans (fluconazole-resistant) | 128 - 256 | Inhibition of planktonic cells and biofilm | nih.gov |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | Inhibition of planktonic cells and biofilm | nih.gov |

The N-phenylacetamide scaffold has been incorporated into molecules designed as antiviral agents. Research into derivatives has shown activity against various viruses, including HIV-1 and influenza.

A series of (E)-N-phenylstyryl-N-alkylacetamide derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com One of the compounds, 5i (R1 = 2-Br, R2 = 3,5-difluorobenzyl), demonstrated the highest inhibitory activity against HIV-1 reverse transcriptase and showed an EC50 value of 4 µM in cell-based assays. mdpi.com The study indicated that ortho-substitution on the N-phenyl ring enhanced the inhibitory activity. mdpi.com

In another study, derivatives of phenylalanine, which can be considered related to amino-acetamides, were designed as HIV-1 capsid (CA) inhibitors. nih.gov These compounds, such as II-13c and V-25i , displayed moderate anti-HIV-1 activity by targeting the C-terminal domain of the CA protein. nih.gov

Furthermore, synthetic derivatives of Tabamide A, a phenolic compound, have been investigated for their anti-influenza virus activity. nih.gov The derivative TA25 was found to be more potent than the parent compound, acting early in the viral infection cycle by inhibiting viral mRNA synthesis. nih.gov

Currently, there is limited specific information available from the conducted searches regarding the antiprotozoal activities of this compound or its close derivatives. Further research is required to explore the potential of this class of compounds against protozoan parasites.

Anti-inflammatory Pathways

Derivatives of acetamide have demonstrated notable anti-inflammatory effects through various molecular pathways. Research indicates that their mechanism of action often involves the modulation of key inflammatory mediators and signaling cascades.

One primary pathway involves the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production. In studies using macrophage cell lines, certain acetamide derivatives were found to significantly reduce NO and ROS levels that are typically elevated during an inflammatory response. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated J774.A1 macrophages, some acetamide compounds showed a potent inhibitory effect on NO formation, which was attributed to their free radical scavenging properties. nih.gov

Furthermore, these compounds can influence the production of pro-inflammatory cytokines. Derivatives of 2-aminobenzothiazole, which share structural similarities, have been shown to reverse the elevated levels of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov This activity is linked to the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of antioxidant responses which, in turn, modulates inflammation. nih.gov The activation of NRF2 by these compounds helps to suppress the inflammatory cascade. nih.gov

The mechanism also extends to the inhibition of cyclooxygenase (COX-2) and the transcription factor NF-κB. nih.gov By downregulating the expression of COX-2 and NF-κB, these derivatives can reduce the synthesis of prostaglandins (B1171923) like PGE2, which are pivotal mediators of inflammation and pain. nih.gov The anti-inflammatory activity of some 2-(substituted phenoxy) acetamide derivatives has been confirmed in vivo using carrageenan-induced paw edema models, where they significantly reduced swelling. nih.govsphinxsai.com

Table 1: Anti-inflammatory Activity of Selected Acetamide and Thiophene Derivatives An interactive data table summarizing the anti-inflammatory effects of related compounds.

| Compound Type | Model | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Acetamide Derivative | tBOH-stimulated J774.A1 macrophages | Inhibition of Nitrite and ROS | Free radical scavenging | nih.gov |

| Tetrahydrobenzo[b]thiophene (THBT) Derivative | LPS-stimulated RAW 264.7 cells | Inhibition of NO, IL-1β, IL-6, TNF-α, PGE2 | NRF2 Activation, COX-2 & NF-κB Inhibition | nih.gov |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | Carrageenan-induced paw edema (rats) | Reduction of edema | Not specified | nih.gov |

| 2-amino benzothiazole (B30560) Derivative | Carrageenan-induced paw edema (mice) | Reduction of edema | Not specified | sphinxsai.com |

Anticonvulsant Mechanisms (from related compounds)

The anticonvulsant properties of compounds structurally related to this compound, particularly N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been evaluated using standard preclinical models. nih.gov The primary screening tests, the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, are used to identify compounds effective against generalized tonic-clonic seizures and myoclonic seizures, respectively. researchgate.net

Many N-arylacetamide derivatives show protection primarily in the MES seizure model, suggesting a mechanism of action that involves preventing seizure spread. nih.govnih.gov This profile is similar to that of the established antiepileptic drug phenytoin. nih.gov The mechanism is thought to involve the modulation of voltage-gated sodium channels, leading to a prolongation of their inactive state and thereby limiting the high-frequency firing of neurons that underlies seizure activity. wikipedia.org

Pharmacological studies reveal that the specific substitution on the anilide (phenyl) ring is critical for anticonvulsant activity. For example, the introduction of a chlorine atom at the 3-position of the anilide moiety was found to be essential for activity in one series of compounds. nih.gov Another study on N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides also confirmed activity in the MES model. researchgate.net The 6-Hz psychomotor seizure test, a model for therapy-resistant epilepsy, has also been used to evaluate these compounds, indicating potential for novel mechanisms of action. nih.gov

Table 2: Anticonvulsant Activity of a Lead N-phenylacetamide Derivative in Rats An interactive data table presenting quantitative anticonvulsant data for a related compound.

| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|---|

| Compound 20 (N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide) | MES | 52.30 | >500 | >9.56 | nih.gov |

| Phenytoin (Reference) | MES | 28.10 | >100 | >3.6 | nih.gov |

| Valproic Acid (Reference) | MES | 485 | 784 | 1.6 | nih.gov |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose (Neurotoxicity)

Antidepressant Mechanisms (from related compounds)

The antidepressant mechanisms of related compounds are often linked to the modulation of the glutamatergic system, a key area of research spurred by the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine. nih.govnih.gov While not all NMDA receptor antagonists have shown robust antidepressant effects in clinical trials, the pathways they modulate offer significant insight. nih.govoatext.com

The proposed mechanism for ketamine and its enantiomers, which are related in their aryl-containing structure, involves more than simple NMDA receptor antagonism. nih.gov Preclinical studies suggest that the antidepressant-like actions may be mediated by downstream signaling cascades. nih.gov One such pathway is the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which leads to increased synaptogenesis. oatext.com However, some research indicates that certain enantiomers like arketamine may exert their effects independently of mTORC1, instead relying on the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Activation of these signaling pathways is believed to increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF). oatext.com BDNF, in turn, activates its receptor, TrkB, leading to the MEK-ERK-CREB signaling pathway, which is crucial for neurogenesis and synaptic plasticity, processes that are often impaired in depression. nih.gov Therefore, the antidepressant mechanism of related compounds is thought to be a complex process involving the restoration of synaptic function through the modulation of glutamatergic signaling and the promotion of neurotrophic factors. nih.govoatext.com

Antiproliferative Mechanisms

The antiproliferative activity of this compound derivatives is multifaceted, involving interference with cell division, modulation of drug resistance transporters, and induction of programmed cell death.

Tubulin Polymerization Inhibition

A significant antiproliferative mechanism for many related heterocyclic compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. researchgate.net By binding to tubulin, these inhibitor compounds prevent its assembly into functional microtubules. nih.govresearchgate.net This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to apoptotic cell death. nih.gov

Research on thiazole-based acetamide derivatives has identified compounds that are potent inhibitors of tubulin polymerization, with some showing greater efficacy than the reference agent Combretastatin A-4 (CA-4). nih.gov Similarly, 2-anilino triazolopyrimidine derivatives have been shown to inhibit tubulin polymerization and strongly interfere with the binding of colchicine (B1669291) to tubulin, indicating they interact with the colchicine-binding site on the tubulin molecule. nih.gov

Table 3: Tubulin Polymerization Inhibition and Antiproliferative Activity of Selected Derivatives An interactive data table showing the efficacy of related compounds against tubulin and cancer cell lines.

| Compound Type | Target | IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Thiazole (B1198619) Derivative (Compound IV) | Tubulin Polymerization | 2.00 | - | - | nih.gov |

| 2-Anilino Triazolopyrimidine (Compound 3d) | Tubulin Polymerization | 0.45 | A549 (Lung) | 0.007 | nih.gov |

| 2-Anilino Triazolopyrimidine (Compound 3d) | Tubulin Polymerization | 0.45 | HeLa (Cervical) | 0.009 | nih.gov |

| Combretastatin A-4 (Reference) | Tubulin Polymerization | 2.96 | - | - | nih.gov |

ABCG2 Modulation

The ATP-binding cassette sub-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transporter protein that plays a crucial role in multidrug resistance in cancer cells by actively exporting chemotherapeutic drugs. nih.gov Modulating the function of ABCG2 is therefore a key strategy to overcome drug resistance. ABCG2 functions as a homodimer, and structural studies show that it binds to substrates and inhibitors within a binding pocket. nih.gov A key interaction involves an aromatic amino acid, phenylalanine 439, which appears to "clamp" ligands into this pocket. nih.gov The loss of this interaction can abolish the transporter's ability to bind with multiple ligands. nih.gov While direct evidence linking this compound to ABCG2 modulation is limited, compounds that can interact with and inhibit such transporters represent a potential mechanism for enhancing the efficacy of other anticancer agents.

Caspase Protein Activation

A final common pathway for antiproliferative agents is the induction of apoptosis, or programmed cell death, which is executed by a family of cysteine proteases called caspases. nih.govnih.gov Caspases exist as inactive zymogens in healthy cells and are activated through proteolytic cleavage in response to pro-apoptotic signals. nih.gov

There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway, often triggered by cellular stress or DNA damage from chemotherapy, involves the activation of initiator caspases like caspase-9. nih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. nih.govnih.gov

Executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular proteins. nih.gov For example, caspase-3 activation leads to the cleavage of proteins like the inhibitor of caspase-activated DNase (iCAD), releasing a nuclease that fragments the cell's DNA. nih.gov Studies on related antiproliferative compounds have confirmed their ability to induce apoptosis. For instance, a potent tubulin-inhibiting triazolopyrimidine derivative was shown to induce apoptosis via the intrinsic pathway, as evidenced by mitochondrial depolarization and the activation of caspase-9. nih.gov The activation of caspases is a definitive mechanism by which these compounds eliminate cancer cells. nih.govnih.gov

Future Research Directions and Translational Potential in Chemical Biology

Novel Synthetic Approaches for Diverse Analog Generation

The generation of a diverse library of analogs based on the 2-amino-N-(3,5-dimethylphenyl)acetamide core is crucial for exploring its structure-activity relationships (SAR). Traditional methods for amide bond formation are often supplemented by modern, more efficient synthetic strategies.

Future research should focus on employing contemporary synthetic methodologies to create a wide array of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the synthesis of N-aryl acetamides. These methods allow for the coupling of a broad range of aryl halides or triflates with amides, enabling the introduction of diverse substituents on the phenyl ring. nih.gov The Suzuki cross-coupling reaction can also be utilized to synthesize aniline-based amides by coupling N-(dibromophenyl) acetamide (B32628) with various arylboronic acids, demonstrating good tolerance for a variety of functional groups. nih.gov

Furthermore, metal-free synthesis approaches are gaining traction due to their milder reaction conditions and reduced metal contamination in the final products. One such method involves the amination of aryltriazenes with acetonitrile, providing a direct route to N-arylacetamides under mild, metal-free conditions. nih.gov Exploring multicomponent reactions (MCRs) could also be a fruitful avenue. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient for generating chemical libraries. nih.gov These advanced synthetic strategies will be instrumental in producing a comprehensive collection of analogs for biological screening.

Advanced Computational Design of Lead Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For a scaffold like this compound, these techniques can guide the rational design of potent and selective lead compounds, saving significant time and resources.

In silico screening of virtual libraries of analogs against known biological targets can identify promising candidates for synthesis and experimental validation. nih.gov Molecular docking studies can predict the binding modes and affinities of these analogs within the active sites of target proteins, such as enzymes or receptors. patsnap.comgrowingscience.comoatext.com This information is critical for understanding the molecular basis of their activity and for optimizing their interactions. For instance, docking studies on N-aryl acetamide derivatives have been used to predict their binding affinity to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are important targets in inflammation. growingscience.com

Beyond simple docking, more advanced computational methods like Density Functional Theory (DFT) can be employed to understand the electronic properties and reactivity of the molecules. nih.gov These quantum mechanical calculations can provide insights into the molecular orbitals and electrostatic potential, which are key determinants of drug-receptor interactions. Furthermore, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity can be predicted using various computational models, helping to prioritize compounds with favorable drug-like properties for further development. youtube.commdpi.com

Exploration of Undiscovered Biological Targets and Pathways

A key area of future research for this compound and its analogs is the identification of novel biological targets and the elucidation of their mechanisms of action. The N-aryl acetamide motif is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govvnu.edu.ua

Phenotypic screening of an analog library against various cell lines or disease models can uncover unexpected biological activities. For example, derivatives of 2-(substituted phenoxy) acetamide have shown promising anticancer activity against breast cancer and neuroblastoma cell lines. vnu.edu.ua Once a bioactive compound is identified, target deconvolution becomes the next critical step. Techniques such as affinity chromatography, where a modified version of the compound is used to pull down its binding partners from cell lysates, can be employed.

Furthermore, exploring the impact of these compounds on less-studied signaling pathways is a promising direction. The aryl hydrocarbon receptor (AhR) signaling pathway, for instance, is a known target for some aromatic compounds and plays a role in various cellular processes. researchgate.net Investigating whether analogs of this compound can modulate this or other unexplored pathways could reveal new therapeutic opportunities. The antimicrobial potential of such compounds should also be systematically investigated against a broad panel of bacterial and fungal pathogens, as many acetamide derivatives have shown significant antimicrobial effects.

Development of Targeted Chemical Probes

Bioactive molecules like this compound can be transformed into powerful chemical probes to study biological systems. These probes are essential for target identification, validation, and imaging. A common strategy involves attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the parent compound.

The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity. A linker is often introduced between the bioactive core and the tag to minimize steric hindrance. For instance, a biotinylated version of this compound could be synthesized. This biotinylated probe could then be used in affinity-based pulldown experiments to isolate and identify its cellular binding partners using mass spectrometry.

Fluorescently labeled probes can be used for visualizing the subcellular localization of the target protein through microscopy. The development of such tools from the this compound scaffold would provide invaluable insights into its mechanism of action and the biological processes it modulates. Furthermore, the creation of cleavable linkers within these probes can facilitate the release of the target protein after capture, simplifying downstream analysis.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of this compound analogs with existing therapeutic agents could lead to more effective treatment strategies.

Small molecule inhibitors can enhance the efficacy of conventional chemotherapy or targeted therapies by acting on complementary pathways or overcoming resistance mechanisms. nih.govoatext.com For example, an analog that inhibits a specific enzyme involved in DNA repair could sensitize cancer cells to DNA-damaging chemotherapeutic agents. N-aryl-2-(5-aryltetrazol-2-yl)acetamides have demonstrated anticancer properties, and exploring their use in combination with established anticancer drugs could reveal synergistic interactions.

In the context of infectious diseases, acetamide derivatives could be investigated for their ability to enhance the activity of existing antibiotics. growingscience.com Some compounds can disrupt bacterial biofilms, making the bacteria more susceptible to antibiotics. growingscience.com Others might inhibit bacterial efflux pumps, which are a common mechanism of antibiotic resistance. nih.gov Systematic screening of this compound analogs in combination with a panel of approved drugs for various diseases would be a valuable translational research endeavor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(3,5-dimethylphenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 3,5-dimethylaniline with chloroacetyl chloride under basic conditions (e.g., sodium bicarbonate), followed by aminolysis to introduce the amino group. Key factors include:

- Catalysts : Palladium or copper-based catalysts enhance coupling efficiency in intermediate steps .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis .

- Purity Optimization : Recrystallization using ethanol/water mixtures yields >95% purity. Statistical experimental design (e.g., factorial design) is recommended to systematically evaluate variable interactions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm structural integrity, with aromatic protons at δ 6.8–7.2 ppm and acetamide carbonyl at δ 168–170 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 219.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory) of this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Structural Analogues : Minor substituent changes (e.g., methoxy vs. methyl groups) alter target selectivity. For example, replacing the 3,5-dimethylphenyl group with a 4-fluorophenyl moiety increases kinase inhibition .

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times affects IC values. Standardize protocols using guidelines like OECD TG 423 .

- Data Normalization : Use internal controls (e.g., β-actin in Western blotting) to minimize batch effects .

Q. What strategies improve the solubility and stability of this compound for in vivo studies?

- Methodological Answer :

- Formulation Development :

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH Adjustment : Buffered solutions (pH 6.5–7.4) prevent degradation of the acetamide group .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis) via LC-MS .

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites. For example, the amino group’s electron density correlates with nucleophilic substitution rates .

- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., COX-2) using software like GROMACS. Focus on hydrogen bonding between the acetamide carbonyl and Arg120 .

- Machine Learning : Train models on PubChem bioassay data (AID 1259365) to prioritize synthetic derivatives with higher predicted activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.